2-(1-Cyclohexenyl)cyclohexanone
Overview
Description
2-(1-Cyclohexenyl)cyclohexanone is an organic compound with the molecular formula C₁₂H₁₈O and a molecular weight of 178.27 g/mol . It is a colorless to light yellow liquid that is soluble in water but insoluble in alcohol . This compound is used in various applications, including as a perfuming agent, a special solvent, and a raw material in agrochemicals and dyestuffs .
Mechanism of Action
Target of Action
It is known that this compound belongs to the class of organic compounds known as cyclic ketones . These compounds contain a ketone functional group that is conjugated to a cyclic moiety .
Mode of Action
As a cyclic ketone, it may participate in various chemical reactions, including condensation reactions, which are common for ketones .
Biochemical Pathways
It’s worth noting that cyclic ketones, including 2-(1-cyclohexenyl)cyclohexanone, can be involved in a variety of biochemical processes due to their reactivity .
Result of Action
It is known that this compound is an important intermediate in the synthesis of a series of morphinans, which are highly pharmacologically active chemicals widely used as analgesic and antitussive agents in clinical treatment .
Preparation Methods
2-(1-Cyclohexenyl)cyclohexanone can be synthesized through the self-condensation of cyclohexanone. One method involves using an aromatic sulfonic acid organic acid or solid acid as a catalyst, with a water-carrying agent added. The reaction is carried out at temperatures between 110 to 160°C for 1 to 5 hours, resulting in a high yield of the desired product . Another method involves using anhydrides of phosphoric acid to achieve the synthesis .
Chemical Reactions Analysis
2-(1-Cyclohexenyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form products such as o-phenylphenol and dibenzofuran.
Reduction: Reduction reactions can convert it into different cyclohexyl derivatives.
Substitution: The compound can participate in substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include palladium-on-charcoal for dehydrogenation and various acids for catalyzing condensation reactions . Major products formed from these reactions include o-phenylphenol, dibenzofuran, and other cyclohexyl derivatives .
Scientific Research Applications
2-(1-Cyclohexenyl)cyclohexanone has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used as a perfuming agent and a special solvent.
Comparison with Similar Compounds
2-(1-Cyclohexenyl)cyclohexanone can be compared to other similar compounds such as:
Cyclohexanone: A precursor in the synthesis of this compound.
2-Cyclohexylidenecyclohexanone: An isomer formed during the self-condensation of cyclohexanone.
o-Phenylphenol: A product formed from the dehydrogenation of this compound.
The uniqueness of this compound lies in its ability to form specific dimers and its applications in various fields, including chemistry, biology, and industry .
Properties
IUPAC Name |
2-(cyclohexen-1-yl)cyclohexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h6,11H,1-5,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNVAWHJIKLAGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C2CCCCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870879 | |
Record name | Cyclohexanone, 2-(1-cyclohexen-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1502-22-3 | |
Record name | Cyclohexenylcyclohexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1502-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1-Cyclohexenyl)cyclohexanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001502223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CHCH | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518776 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexanone, 2-(1-cyclohexen-1-yl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclohexanone, 2-(1-cyclohexen-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1-cyclohexen-1-yl)cyclohexan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.655 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(1-CYCLOHEXENYL)CYCLOHEXANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KLP9AR22U2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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